Tris(2,2-dimethylpropyl)(octyl)stannane

Description

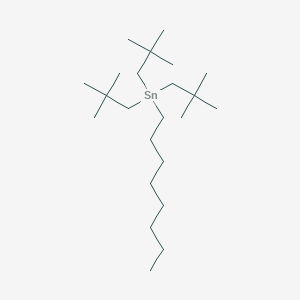

Tris(2,2-dimethylpropyl)(octyl)stannane is an organotin compound featuring a central tin atom bonded to three 2,2-dimethylpropyl (neopentyl) groups and one octyl group. Its molecular formula is C23H50Sn, with an estimated molecular weight of ~437.4 g/mol. Organotin compounds like this are often used as catalysts, stabilizers in polymers, or intermediates in organic synthesis.

Properties

CAS No. |

90461-72-6 |

|---|---|

Molecular Formula |

C23H50Sn |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

tris(2,2-dimethylpropyl)-octylstannane |

InChI |

InChI=1S/C8H17.3C5H11.Sn/c1-3-5-7-8-6-4-2;3*1-5(2,3)4;/h1,3-8H2,2H3;3*1H2,2-4H3; |

InChI Key |

BJQPSYJTDTWSFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylpropyl)(octyl)stannane typically involves the reaction of tin(IV) chloride with 2,2-dimethylpropylmagnesium bromide and octylmagnesium bromide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may involve advanced techniques such as chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2-dimethylpropyl)(octyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are used.

Substitution: Reagents like alkyl halides and Grignard reagents are commonly employed.

Major Products Formed:

Oxidation: Tin oxides and other organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: New organotin compounds with different organic groups.

Scientific Research Applications

Chemistry: Tris(2,2-dimethylpropyl)(octyl)stannane is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . Its unique properties make it an effective catalyst for these processes .

Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and protein interactions .

Industry: Industrially, this compound is used in the production of PVC stabilizers , biocides , and antifouling paints . Its ability to enhance the durability and performance of these products makes it valuable in various applications .

Mechanism of Action

The mechanism by which Tris(2,2-dimethylpropyl)(octyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In catalytic reactions, the tin atom facilitates the formation and breaking of chemical bonds, enhancing the reaction rate. In biological systems, the tin atom can interact with enzymes and proteins , inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Tris(2,2-dimethylpropyl)(octyl)stannane with analogous organotin compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C23H50Sn | ~437.4 | 3 neopentyl, 1 octyl | High steric bulk, lipophilic |

| Trimethylpropylstannane | C6H16Sn | 206.9 | 3 methyl, 1 propyl | Low steric bulk, simpler alkyl chains |

| Tributyltin chloride | C12H27ClSn | 325.5 | 3 butyl, 1 chloride | Moderately bulky, historically biocidal |

| Hexakis(2-methyl-2-phenylpropyl)distannoxane | C48H56Sn2O | ~967.1 | 6 phenyl-neopentyl groups | High symmetry, aromatic substituents |

Key Observations :

Environmental and Toxicological Considerations

- Toxicity: While tributyltin chloride is notorious for its ecotoxicity (e.g., endocrine disruption in marine life), the steric bulk in this compound may reduce bioavailability and toxicity.

- Persistence : Fluorinated stannanes (e.g., polymers listed in ) exhibit high environmental persistence due to C-F bonds. In contrast, the alkyl chains in this compound are more susceptible to biodegradation, though long-chain hydrocarbons may still pose bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.